molecular formula C10H11BrO2 B1331520 2-(Bromomethyl)-2-phenyl-1,3-dioxolane CAS No. 3418-21-1

2-(Bromomethyl)-2-phenyl-1,3-dioxolane

Cat. No. B1331520
M. Wt: 243.1 g/mol
InChI Key: NTRATOUBIPAKPQ-UHFFFAOYSA-N
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Patent
US03998850

Procedure details

To a suspension of 12.4 g (0.51 g-atoms) magnesium turnings in 190 ml tetrahydrofuran under a nitrogen atmosphere there is added 10 ml. of a solution of 103 g (0.424 mole) of 4'-bromoacetophenone ethylene ketal in 130 ml dry tetrahydrofuran. The reaction is started and the remainder of the bromoacetophenone ethylene ketal solution is added dropwise at a rate that maintains a moderate reflux. After the addition is complete, the mixture is refluxed for one hour. The resulting Grignard solution is added dropwise to a cold solution of 51.1 g (0.424 mole) pivaloyl chloride in 120 ml of dry tetrahydrofuran at a rate that maintains the temperature at 0° C. After addition the resulting solution is stirred for 1 hour at -60° C and then 1 additional hour at -10° C. The mixture is then poured onto ice and extracted with ether, the ether is washed with 2N sodium hydroxide and salt water, dried over anhydrous magnesium sulfate, filtered and evaporated in vacuo. The resulting residue is triturated with petroleum ether to give 4'-(2-methyl-2-dioxolanyl)pivalophenone, m.p. 75°-82° C.
Quantity
12.4 g
Type
reactant
Reaction Step One
Quantity
190 mL
Type
solvent
Reaction Step One
Quantity
103 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
51.1 g
Type
reactant
Reaction Step Four
Quantity
120 mL
Type
solvent
Reaction Step Four
Quantity
130 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Mg].[CH2:2]1[O:14][C:5]([C:7]2[CH:12]=[CH:11][C:10](Br)=[CH:9][CH:8]=2)([CH3:6])[O:4][CH2:3]1.C1OC(C2C=CC=CC=2)(CBr)OC1.[C:28](Cl)(=[O:33])[C:29]([CH3:32])([CH3:31])[CH3:30]>O1CCCC1>[CH3:6][C:5]1([C:7]2[CH:12]=[CH:11][C:10]([C:28](=[O:33])[C:29]([CH3:32])([CH3:31])[CH3:30])=[CH:9][CH:8]=2)[O:14][CH2:2][CH2:3][O:4]1

Inputs

Step One
Name
Quantity
12.4 g
Type
reactant
Smiles
[Mg]
Name
Quantity
190 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
103 g
Type
reactant
Smiles
C1COC(C)(C2=CC=C(C=C2)Br)O1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1COC(CBr)(C2=CC=CC=C2)O1
Step Four
Name
Quantity
51.1 g
Type
reactant
Smiles
C(C(C)(C)C)(=O)Cl
Name
Quantity
120 mL
Type
solvent
Smiles
O1CCCC1
Step Five
Name
Quantity
130 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-60 °C
Stirring
Type
CUSTOM
Details
is stirred for 1 hour at -60° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
there is added 10 ml
ADDITION
Type
ADDITION
Details
After the addition
TEMPERATURE
Type
TEMPERATURE
Details
the mixture is refluxed for one hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
at 0° C
ADDITION
Type
ADDITION
Details
After addition the resulting solution
CUSTOM
Type
CUSTOM
Details
at -10° C
ADDITION
Type
ADDITION
Details
The mixture is then poured onto ice
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
WASH
Type
WASH
Details
the ether is washed with 2N sodium hydroxide and salt water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The resulting residue is triturated with petroleum ether

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC1(OCCO1)C1=CC=C(C=C1)C(C(C)(C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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